molecular formula C23H40N4 B14669311 1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) CAS No. 40012-16-6

1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole)

Cat. No.: B14669311
CAS No.: 40012-16-6
M. Wt: 372.6 g/mol
InChI Key: FDFCEZJHEWOKPK-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) can be achieved through various methods. One common approach involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired pyrazole derivatives.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs large-scale synthesis techniques, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, aryl halides, and copper powder. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents such as DMSO .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in different applications .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) include:

Uniqueness

What sets 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) apart is its specific substitution pattern and the presence of a methylene bridge connecting the two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

40012-16-6

Molecular Formula

C23H40N4

Molecular Weight

372.6 g/mol

IUPAC Name

4-ethyl-1-[(4-ethyl-3,5-dipropylpyrazol-1-yl)methyl]-3,5-dipropylpyrazole

InChI

InChI=1S/C23H40N4/c1-7-13-20-18(11-5)22(15-9-3)26(24-20)17-27-23(16-10-4)19(12-6)21(25-27)14-8-2/h7-17H2,1-6H3

InChI Key

FDFCEZJHEWOKPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=NN1CN2C(=C(C(=N2)CCC)CC)CCC)CCC)CC

Origin of Product

United States

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